molecular formula C8H5NO2 B038405 4-Isocyanatobenzaldehyde CAS No. 111616-43-4

4-Isocyanatobenzaldehyde

Cat. No. B038405
CAS RN: 111616-43-4
M. Wt: 147.13 g/mol
InChI Key: PUINVXGYZJXMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isocyanatobenzaldehyde is a chemical compound used in various scientific research applications. It is a yellow crystalline solid with a molecular formula of C8H5NO2. This compound is synthesized using different methods, and it has various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Isocyanatobenzaldehyde is not well understood. However, it is believed to act as a nucleophile, attacking the electrophilic carbon of various organic compounds. This reaction results in the formation of new compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Isocyanatobenzaldehyde are not well studied. However, it is believed to have antimicrobial and antifungal properties. It is also believed to have anticancer properties.

Advantages and Limitations for Lab Experiments

4-Isocyanatobenzaldehyde is a useful reagent in various lab experiments. It is easy to handle and store, and it is relatively inexpensive. However, it is toxic and can be hazardous if not handled properly. It should be handled in a fume hood, and protective clothing should be worn.

Future Directions

There are many future directions for the use of 4-Isocyanatobenzaldehyde in scientific research. One direction is the synthesis of new heterocyclic compounds using 4-Isocyanatobenzaldehyde as a reagent. Another direction is the study of the biochemical and physiological effects of 4-Isocyanatobenzaldehyde. This could lead to the development of new drugs with antimicrobial, antifungal, and anticancer properties. Additionally, the use of 4-Isocyanatobenzaldehyde in the preparation of Schiff bases and Mannich bases could be explored further. These compounds have various applications in organic synthesis and medicinal chemistry.

Synthesis Methods

4-Isocyanatobenzaldehyde is synthesized using various methods. One of the most common methods is the reaction of 4-nitrobenzaldehyde with phosgene. This reaction produces 4-Isocyanatobenzaldehyde and hydrogen chloride gas. Another method is the reaction of 4-aminobenzaldehyde with triphosgene. This reaction produces 4-Isocyanatobenzaldehyde and carbon dioxide gas.

Scientific Research Applications

4-Isocyanatobenzaldehyde is used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It is also used in the preparation of Schiff bases and Mannich bases. Moreover, it is used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines.

properties

CAS RN

111616-43-4

Product Name

4-Isocyanatobenzaldehyde

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

4-isocyanatobenzaldehyde

InChI

InChI=1S/C8H5NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-5H

InChI Key

PUINVXGYZJXMMX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)N=C=O

Canonical SMILES

C1=CC(=CC=C1C=O)N=C=O

synonyms

Benzaldehyde, 4-isocyanato- (9CI)

Origin of Product

United States

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